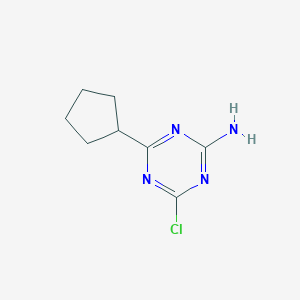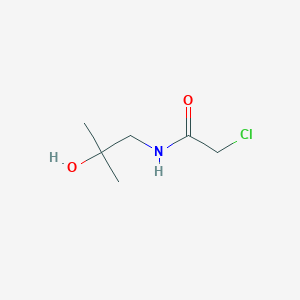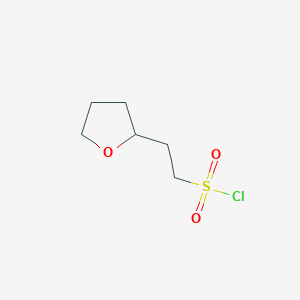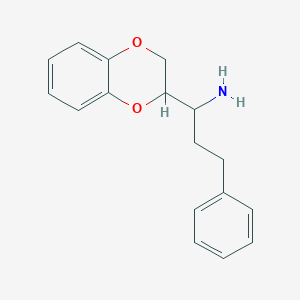
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
“1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol . It is available for bulk manufacturing, sourcing, and procurement .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, and the solvent is removed in vacuo .Molecular Structure Analysis
The molecular structure of “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” is defined by its molecular formula C12H16ClN3O . The 1H-NMR Spectrum corresponds to the assigned structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, and the solvent is removed in vacuo .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” include a molecular weight of 253.73 g/mol .Applications De Recherche Scientifique
Kinase Inhibition
Compounds with pyrimidinyl substitutions have been identified as potent inhibitors of kinases such as Src/Abl kinase . These enzymes are critical in signaling pathways for cell growth and proliferation, making them targets for cancer therapy.
Antiproliferative Agents
Similar structures have shown excellent antiproliferative activity against various hematological and solid tumor cell lines . This suggests that our compound could be explored for its potential to inhibit the growth of cancer cells.
Synthetic Approaches in Pharmacology
The pyrimidine core is often used in synthetic approaches to create pharmacologically active molecules . The compound could serve as a key intermediate in synthesizing new drugs with clinical applications.
Nucleophilic Substitution Reactions
Related chloromethyl-pyrimidin derivatives have been used in nucleophilic substitution reactions to produce pharmacologically active products . This indicates that our compound might be useful in chemical synthesis as a reactive intermediate.
Rational Drug Design
The structure of such compounds allows for rational design approaches to develop new therapeutics . Researchers could modify the compound to enhance its activity or specificity towards a biological target.
Propriétés
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-14-11(7-12(13)15-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGLALTPYZDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)




![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)
